Cas no 104949-59-9 (4-(2,2-difluorocyclopropoxy)aniline)

104949-59-9 structure
상품 이름:4-(2,2-difluorocyclopropoxy)aniline
CAS 번호:104949-59-9
MF:C9H9F2NO
메가와트:185.170669317245
MDL:MFCD20725276
CID:4569646
PubChem ID:13726940
4-(2,2-difluorocyclopropoxy)aniline 화학적 및 물리적 성질
이름 및 식별자
-
- Benzenamine, 4-[(2,2-difluorocyclopropyl)oxy]-
- 4-(2,2-difluorocyclopropoxy)aniline
-
- MDL: MFCD20725276
- 인치: 1S/C9H9F2NO/c10-9(11)5-8(9)13-7-3-1-6(12)2-4-7/h1-4,8H,5,12H2
- InChIKey: PKCTYIDSOQHYGB-UHFFFAOYSA-N
- 미소: C1(N)=CC=C(OC2CC2(F)F)C=C1
4-(2,2-difluorocyclopropoxy)aniline 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Chemenu | CM421721-500mg |
4-(2,2-difluorocyclopropoxy)aniline |
104949-59-9 | 95%+ | 500mg |
$648 | 2023-02-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00900582-1g |
4-(2,2-Difluorocyclopropoxy)aniline |
104949-59-9 | 95% | 1g |
¥5546.0 | 2023-04-06 | |
Enamine | EN300-306246-2.5g |
4-(2,2-difluorocyclopropoxy)aniline |
104949-59-9 | 88.0% | 2.5g |
$1454.0 | 2025-03-19 | |
Chemenu | CM421721-1g |
4-(2,2-difluorocyclopropoxy)aniline |
104949-59-9 | 95%+ | 1g |
$822 | 2023-02-26 | |
Chemenu | CM421721-250mg |
4-(2,2-difluorocyclopropoxy)aniline |
104949-59-9 | 95%+ | 250mg |
$353 | 2023-02-26 | |
Enamine | EN300-306246-0.05g |
4-(2,2-difluorocyclopropoxy)aniline |
104949-59-9 | 88.0% | 0.05g |
$174.0 | 2025-03-19 | |
Enamine | EN300-306246-1g |
4-(2,2-difluorocyclopropoxy)aniline |
104949-59-9 | 95% | 1g |
$743.0 | 2023-09-05 | |
A2B Chem LLC | AW01312-5g |
4-(2,2-difluorocyclopropoxy)aniline |
104949-59-9 | 95% | 5g |
$2301.00 | 2024-04-20 | |
Aaron | AR01B7E4-1g |
4-(2,2-difluorocyclopropoxy)aniline |
104949-59-9 | 88% | 1g |
$1047.00 | 2025-02-09 | |
1PlusChem | 1P01B75S-5g |
4-(2,2-difluorocyclopropoxy)aniline |
104949-59-9 | 95% | 5g |
$2427.00 | 2025-03-19 |
4-(2,2-difluorocyclopropoxy)aniline 관련 문헌
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
104949-59-9 (4-(2,2-difluorocyclopropoxy)aniline) 관련 제품
- 625470-50-0((3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine)
- 1050586-13-4(N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide)
- 752154-41-9(Methyl 4-amino-3-methylbutanoate)
- 1219844-50-4(1-(4-{6-[(4-methylphenyl)amino]pyridazin-3-yl}piperazin-1-yl)ethan-1-one)
- 39850-35-6(3-Hydroxy-3-methylbutanal)
- 588682-90-0(4-Isopropyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol)
- 2171268-90-7(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acid)
- 899991-75-4(3-(4-ethylphenyl)carbamoyl-2-(piperidin-1-yl)propanoic acid)
- 1804880-09-8(Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate)
- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:104949-59-9)4-(2,2-difluorocyclopropoxy)aniline

순결:99%
재다:1g
가격 ($):666.0